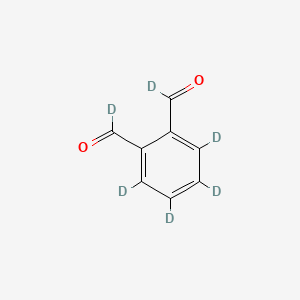

o-Phthalaldehyde-d6

Description

Chemical Identity and Nomenclature

This compound possesses a systematic nomenclature that reflects both its structural characteristics and isotopic composition. The compound is formally designated as deuterio-(2,3,4,5-tetradeuterio-6-deuteriocarbonylphenyl)methanone according to IUPAC nomenclature conventions. This comprehensive chemical name precisely describes the deuterium substitution pattern across the benzene ring and both aldehyde functional groups. The molecular formula C8D6O2 indicates the presence of eight carbon atoms, six deuterium atoms, and two oxygen atoms, with the deuterium atoms systematically replacing the hydrogen atoms present in the parent o-phthalaldehyde molecule.

The compound is recognized by multiple synonymous designations within the scientific literature and commercial chemical databases. Primary synonyms include 1,2-Benzenedicarboxaldehyde-d6 and 1,2-Diformylbenzene-d6, both of which emphasize the dialdehyde functionality and positional relationship of the formyl groups. Additional nomenclature variants encompass 1,2-Phthalaldehyde-d6, 2-Formylbenzaldehyde-d6, and 2-Phthalaldehyde-d6, reflecting different conventions for describing the same molecular structure. The systematic CAS registry number 68234-47-9 provides an unambiguous identifier for this specific deuterated isotopologue.

The structural representation of this compound can be expressed through various chemical notation systems. The SMILES notation [2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])C(=O)[2H])[2H])[2H] explicitly denotes each deuterium substitution position. The InChI identifier InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H/i1D,2D,3D,4D,5D,6D provides a standardized structural description that includes isotopic specifications. These notation systems enable precise communication of the compound's structure across different chemical databases and research platforms.

Historical Background and Discovery

The development of this compound as a deuterium-labeled analytical standard emerged from the broader historical context of isotope labeling in analytical chemistry and the specific applications of the parent compound o-phthalaldehyde. The non-deuterated parent compound, o-phthalaldehyde, was first synthesized and characterized in 1887 through the treatment of α,α,α',α'-tetrachloro-o-xylene under hydrolytic conditions. This pioneering synthetic work established the foundational chemistry that would later enable the development of isotopically labeled variants.

The creation of deuterium-labeled analogs like this compound represents a significant advancement in analytical methodology, particularly for applications requiring internal standardization in mass spectrometric analysis. The systematic replacement of hydrogen atoms with deuterium provides a chemically nearly identical reference compound that exhibits distinct mass spectral characteristics, enabling precise quantitative analysis through isotope dilution techniques. The compound's utility in analytical chemistry stems from the parent molecule's established role as a derivatizing agent for primary amines, forming highly fluorescent products that facilitate sensitive detection in complex biological matrices.

Database records indicate that this compound was first catalogued in chemical databases in 2017, with subsequent modifications and updates to its characterization data occurring as recently as 2025. This relatively recent formal documentation reflects the ongoing development and refinement of isotopically labeled analytical standards to meet the evolving needs of modern analytical chemistry. The compound's availability through specialized chemical suppliers demonstrates its recognized importance in research applications, particularly in the fields of metabolomics, biochemical analysis, and pharmaceutical research.

Isomeric Context: Relation to Other Phthalaldehydes

This compound exists within a family of benzenedicarboxaldehyde isomers, each distinguished by the positional arrangement of aldehyde functional groups on the benzene ring. The three possible isomeric arrangements correspond to the ortho, meta, and para substitution patterns, designated as o-phthalaldehyde, m-phthalaldehyde, and p-phthalaldehyde, respectively. Understanding these isomeric relationships provides essential context for the specific chemical and analytical properties exhibited by the deuterated ortho isomer.

The meta isomer, m-phthalaldehyde or isophthalaldehyde, bears the molecular formula C8H6O2 with a molecular weight of 134.13 grams per mole in its non-deuterated form. This compound, identified by CAS number 626-19-7, exhibits aldehyde functional groups at the 1 and 3 positions of the benzene ring. The meta isomer demonstrates distinct physical properties, including a melting point range of 87-88 degrees Celsius and a boiling point of 136 degrees Celsius under reduced pressure conditions. These thermal characteristics reflect the different intermolecular interactions resulting from the altered spatial arrangement of the aldehyde groups.

The para isomer, p-phthalaldehyde or terephthalaldehyde, possesses the same molecular formula C8H6O2 but with aldehyde groups positioned at the 1 and 4 locations on the benzene ring. This isomer, designated by CAS number 623-27-8, exhibits unique physical and chemical properties attributable to its symmetrical structure. The para configuration enables different types of intermolecular interactions and crystal packing arrangements compared to the ortho and meta isomers, resulting in distinct melting points, solubility characteristics, and reactivity patterns.

The ortho isomer, from which this compound is derived, exhibits unique reactivity characteristics attributable to the proximity of the two aldehyde functional groups. This spatial arrangement enables intramolecular interactions and facilitates specific reaction pathways that distinguish it from the meta and para isomers. The ortho configuration also influences the compound's behavior in aqueous solution, where it forms both mono- and dihydrate species, complicating its reactivity profile with nucleophilic reagents. These distinctive properties of the ortho isomer provide the foundation for its widespread application in analytical chemistry, particularly in amino acid analysis where it forms highly fluorescent derivatives with primary amines.

The deuterium labeling of the ortho isomer creates this compound, which retains the fundamental chemical reactivity of the parent compound while providing the analytical advantages associated with isotopic labeling. This deuterated variant enables sophisticated analytical techniques such as stable isotope dilution mass spectrometry, where the mass difference between the labeled and unlabeled compounds allows for precise quantitative analysis even in complex matrices. The systematic deuterium substitution throughout the aromatic ring and aldehyde positions ensures that the isotopic label remains intact during typical analytical procedures, providing reliable internal standardization for quantitative measurements.

Properties

IUPAC Name |

deuterio-(2,3,4,5-tetradeuterio-6-deuteriocarbonylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLUXSQADUDCSB-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])C(=O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Exchange

In acidic environments, protons adjacent to electron-withdrawing groups (e.g., aldehydes) become more labile. o-Phthalaldehyde’s aldehyde groups (-CHO) facilitate proton exchange when exposed to deuterated solvents like deuterium oxide (DO) or deuterated acetic acid (CDCOOD). The reaction typically proceeds under reflux conditions (80–100°C) for 24–72 hours, with deuteration efficiency monitored via nuclear magnetic resonance (NMR) spectroscopy.

Mechanism :

-

Protonation of the aldehyde oxygen increases the electrophilicity of the carbonyl carbon.

-

Base-assisted deprotonation of the α-hydrogen (adjacent to the aldehyde) generates a resonance-stabilized enolate.

-

Quenching with DO replaces the α-hydrogen with deuterium.

Base-Mediated Exchange

Alkaline conditions (e.g., NaOD/DO) promote deuteration of aromatic protons in o-phthalaldehyde. The benzene ring’s meta- and para-hydrogens, activated by the electron-withdrawing aldehyde groups, undergo exchange via electrophilic aromatic substitution. This method requires elevated temperatures (100–120°C) and extended reaction times (48–96 hours).

Limitations :

-

Partial deuteration may occur, necessitating iterative exchange cycles.

-

Side reactions, such as aldol condensation, require careful pH control.

Catalytic Deuteration

Catalytic deuteration employs deuterium gas (D) and transition metal catalysts to saturate unsaturated bonds or replace aromatic hydrogens in o-phthalaldehyde.

Heterogeneous Catalysis

Palladium-on-carbon (Pd/C) or platinum oxide (PtO) catalyzes the deuteration of o-phthalaldehyde’s benzene ring. The reaction occurs under D atmosphere (1–3 atm) in deuterated solvents (e.g., deuterated tetrahydrofuran or DMSO-d) at 25–50°C. The process typically achieves >95% deuteration at aromatic positions within 12–24 hours.

Reaction Scheme :

Advantages :

-

High regioselectivity for aromatic hydrogens.

-

Minimal side products due to mild conditions.

Homogeneous Catalysis

Rhodium complexes (e.g., RhCl(PPh)) enable selective deuteration of aldehyde groups under homogeneous conditions. This method is less common but offers precise control over deuterium incorporation at the α-position of aldehydes.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Deuteration Sites | Yield | Purity |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | DO, CDCOOD, 80–100°C, 24–72 h | α-H (aldehydes) | 60–75% | 90–95% |

| Base-Mediated Exchange | NaOD/DO, 100–120°C, 48–96 h | Aromatic H (meta/para) | 50–65% | 85–90% |

| Heterogeneous Catalysis | D, Pd/C, 25–50°C, 12–24 h | Aromatic H | 85–95% | 95–99% |

| Homogeneous Catalysis | D, RhCl(PPh), THF-d, 25°C, 6–12 h | α-H (aldehydes) | 70–80% | 90–95% |

Key Observations :

-

Catalytic deuteration achieves higher yields and purity due to reduced side reactions.

-

Base-mediated exchange is less efficient but cost-effective for small-scale synthesis.

Quality Control and Characterization

Post-synthesis analysis ensures the integrity of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

-

Loss of C–H stretching vibrations (2700–2900 cm) and retention of C=O stretches (1700–1750 cm) confirm successful deuteration.

Applications Informing Synthesis Design

The demand for this compound in trace analysis (e.g., LC-MS quantification of amines) necessitates high isotopic purity. Studies on deuterium’s kinetic isotope effect, such as reduced racemization in asparagine residues , further underscore the importance of precise deuteration to preserve stereochemical integrity in analytical applications.

Chemical Reactions Analysis

Types of Reactions

o-Phthalaldehyde-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid.

Reduction: Reduction reactions can convert it to phthalaldehyde alcohols.

Substitution: It can undergo nucleophilic substitution reactions with amines to form Schiff bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reactions with primary amines in the presence of thiols are common, forming fluorescent isoindole derivatives.

Major Products

Oxidation: Phthalic acid.

Reduction: Phthalaldehyde alcohols.

Substitution: Isoindole derivatives.

Scientific Research Applications

o-Phthalaldehyde-d6 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of o-Phthalaldehyde-d6 involves its reactivity with primary amines. It forms stable Schiff bases with amines, which can be further used in various analytical and synthetic applications . The compound’s antimicrobial activity is attributed to its ability to cross-link proteins and nucleic acids, disrupting cellular functions and leading to microbial cell death .

Comparison with Similar Compounds

Table 1: Structural and Application Comparison of o-Phthalaldehyde-d6 and Analogues

Reactivity and Kinetic Behavior

- Deuterium Isotope Effects: The kinetic isotope effect in this compound marginally slows reaction rates compared to non-deuterated OPA, though its derivatization efficiency with amines remains comparable . This property is exploited in reaction mechanism studies to differentiate labeled and unlabeled species .

- Substituted Analogues : 4-Methoxy- and 4-hydroxy-OPA exhibit modified reactivity due to electron-donating groups. For example, the methoxy group in 4-Methoxy-OPA stabilizes intermediates in catalytic cycles, improving yields in asymmetric synthesis (e.g., 85% yield vs. 70% for unsubstituted OPA) .

Analytical Performance

- Sensitivity: Non-deuterated OPA demonstrates superior molar extinction coefficients (33,440 vs. 11,610 for FeCl₃), enabling threefold higher sensitivity in cholesterol assays . However, this compound’s isotopic labeling eliminates signal overlap in MS, enhancing precision in multiplexed analyses .

- Synthetic Utility : Substituted OPA analogues (e.g., 4-Methoxy-OPA) are synthesized via palladium-catalyzed carbonylation, achieving >80% yields under optimized conditions . These derivatives expand access to specialized polymers and photoresponsive materials .

Environmental and Industrial Relevance

- While this compound is pivotal in trace analysis, non-deuterated OPA remains widely used in industrial applications (e.g., polymer crosslinking, disinfectants) due to cost-effectiveness . Substituted variants address niche demands, such as 4-Hydroxy-OPA’s role in synthesizing vitamin precursors .

Biological Activity

o-Phthalaldehyde-d6 (OPA-d6) is a deuterated derivative of o-phthalaldehyde, a compound widely used in various chemical and biological applications. Its unique properties make it a valuable reagent in analytical chemistry, particularly in the detection of amino acids and proteins. This article explores the biological activity of OPA-d6, focusing on its immunological effects, potential therapeutic applications, and safety profile based on recent research findings.

o-Phthalaldehyde is known for its ability to react with primary amines, leading to the formation of fluorescent derivatives. This property is exploited in high-performance liquid chromatography (HPLC) for the quantification of amino acids and peptides. The deuterated form, OPA-d6, serves similar purposes but offers advantages in mass spectrometry due to its distinct isotopic signature, enhancing sensitivity and specificity in analyses .

Immunological Effects

Recent studies have highlighted the immunological activity of OPA-d6. In animal models, it has been shown to act as an effective immunological adjuvant. For instance, ICR mice exposed to varying concentrations of OPA-d6 exhibited increased neutrophil infiltration in bronchoalveolar fluid and elevated levels of OVA-specific IgE, indicating a Th2-type immune response .

Table 1: Immunological Response in Mice Exposed to OPA-d6

| Concentration (% w/v) | Neutrophil Infiltration | IgE Production |

|---|---|---|

| 0.0025 | Low | Low |

| 0.0125 | Moderate | Moderate |

| 0.025 | High | High |

| 0.125 | Very High | Very High |

| 0.25 | Extremely High | Extremely High |

The above data suggest that OPA-d6 can significantly modulate immune responses, potentially influencing allergic reactions and asthma development.

Anticancer Activity

The biological efficacy of OPA-d6 extends to cancer research. Recent investigations into Schiff bases derived from o-phthalaldehyde demonstrate promising anticancer properties. These compounds showed significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent inhibition of cell growth .

Table 2: Cytotoxicity of Schiff Bases Derived from OPA

| Compound | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| Compound A | 132.4 | MCF-7 |

| Compound B | 125.1 | MDA-MB-231 |

| Compound C | 117.6 | T47D |

The study emphasizes the potential of OPA-derived compounds as candidates for developing new chemotherapy agents.

Case Studies

Several case studies have documented the adverse health effects associated with exposure to o-phthalaldehyde, particularly in occupational settings. Reports indicate that healthcare workers using OPA-based disinfectants experienced symptoms ranging from contact dermatitis to respiratory issues .

Case Study: Occupational Exposure

- Subject Group : Healthcare workers in endoscopy units

- Symptoms Reported : Contact dermatitis (17 cases), occupational asthma (7 cases), eye irritation (5 cases)

- Findings : Significant correlation between exposure levels and reported symptoms.

Safety Profile

Despite its utility, o-phthalaldehyde poses health risks upon exposure. It is classified as a strong sensitizer, with studies indicating that even low concentrations can trigger allergic reactions and asthma-like symptoms . The National Toxicology Program has raised concerns regarding its potential neurotoxic effects and other adverse health impacts.

Q & A

Q. What is the primary role of o-Phthalaldehyde-d6 in analytical chemistry, and how does it differ from non-deuterated analogs?

o-Phthalaldehyde-d6 is a deuterated derivatizing agent used to enhance the detection of primary amines and thiols in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms reduce isotopic interference in mass spectrometry, improving quantification accuracy when used as an internal standard. Non-deuterated analogs lack this isotopic distinction, leading to potential signal overlap in complex matrices .

Q. How is this compound synthesized, and what purity criteria are essential for research applications?

Synthesis typically involves deuterium exchange reactions using deuterated solvents (e.g., D2O) or catalytic deuteration of the parent compound. Purity criteria include ≥98% isotopic enrichment (confirmed via <sup>1</sup>H-NMR or LC-MS) and absence of fluorescent impurities, which can interfere with HPLC-fluorescence detection. Researchers must validate purity using orthogonal methods (e.g., UV-Vis spectroscopy and mass fragmentation patterns) .

Q. What experimental protocols are recommended for derivatizing amines with this compound in biological samples?

Standard protocols involve incubating the sample with o-Phthalaldehyde-d6 (0.1–1 mM) and a thiol-containing reagent (e.g., 2-mercaptoethanol) at pH 9–10 (borate buffer) for 10–30 minutes at 25°C. Controls should include non-deuterated o-Phthalaldehyde to assess isotopic separation efficiency. Post-derivatization, samples are analyzed via LC-MS with multiple reaction monitoring (MRM) to track deuterium-specific transitions .

Advanced Research Questions

Q. How can derivatization conditions with this compound be optimized for low-abundance analytes in complex matrices?

Optimization requires a factorial design to test variables: pH (8–11), temperature (20–40°C), and reaction time (5–60 minutes). Use response surface methodology (RSM) to identify ideal conditions. For trace analytes, include a solid-phase extraction (SPE) step pre-derivatization to reduce matrix effects. Validate recovery rates using isotopically labeled internal standards and spike-and-recovery experiments .

Q. What strategies resolve contradictions in literature-reported derivatization efficiencies of this compound?

Contradictions often arise from differences in matrix composition (e.g., salt concentrations) or instrumental sensitivity. To address this:

Q. How do deuterium isotope effects influence the stability of this compound derivatives during long-term storage?

Deuterium’s kinetic isotope effect can enhance stability by slowing degradation (e.g., hydrolysis). To assess stability:

Q. What methodologies validate the specificity of this compound in multiplexed assays with structurally similar amines?

Specificity validation involves:

- Co-derivatizing structurally similar amines (e.g., putrescine vs. cadaverine) and analyzing chromatographic resolution (ΔtR ≥ 0.5 min).

- Using high-resolution mass spectrometry (HRMS) to confirm unique product ion spectra for each derivative.

- Cross-validating with alternative derivatization agents (e.g., dansyl chloride) to rule out non-specific interactions .

Q. How can researchers mitigate fluorescence quenching when using this compound in high-throughput assays?

Quenching often results from matrix components (e.g., detergents). Mitigation strategies include:

- Diluting samples post-derivatization to reduce quencher concentration.

- Incorporating fluorescence enhancers (e.g., cyclodextrins).

- Switching to LC-MS detection if quenching persists, leveraging the deuterium label’s isotopic signature for specificity .

Methodological Considerations

- Experimental Design : Use pilot studies to define critical parameters (e.g., reaction kinetics) before scaling. Include negative controls (no analyte) and blank derivatization reactions to identify background signals .

- Data Analysis : Apply error-propagation models to account for uncertainties in derivatization efficiency and instrumental variability. Use software tools (e.g., Skyline) for automated integration of deuterated peaks .

- Ethical Compliance : Ensure protocols adhere to institutional safety guidelines for handling fluorescent reagents and deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.